molecular formula C12H14N2 B1328792 1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole CAS No. 7546-78-3

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole

Cat. No. B1328792
CAS RN: 7546-78-3
M. Wt: 186.25 g/mol
InChI Key: NGUNYFTXLWTSNC-UHFFFAOYSA-N
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Description

Hexahydroazepino[4,5-b]indole is a chemical compound that belongs to the class of indole derivatives, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. These compounds are of significant interest due to their potential therapeutic applications and their presence in various natural products.

Synthesis Analysis

The synthesis of hexahydroazepino[4,5-b]indole derivatives has been explored through various methods. One approach involves the one-pot synthesis of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles via a 1,4-dipolar cycloaddition reaction, which includes the use of 3-alkyl(aryl)imidazo[1,5-a]pyridines, dimethyl acetylenedicarboxylate (DMAD), and N-alkylisatins . Another method includes the conversion of tetrahydro-β-carbolines into hexahydro[1,2]diazepino[5,4-b]indoles using ylide intermediates . Additionally, catalytic hydrogenation has been employed to synthesize hexahydroazepino[4,5-b]indoles from 2-(2-benzylaminoethyl)-3-cyanomethyl indoles .

Molecular Structure Analysis

The molecular structures of the synthesized hexahydroazepino[4,5-b]indole derivatives have been confirmed through various spectroscopic methods and, in some cases, by single crystal X-ray diffraction. For instance, the structure of a hexahydro[1,2]diazepino[5,4-b]indole derivative was determined by X-ray crystallography . The stereochemistry of the hexahydroazepino[4,5-b]indole derivatives has also been studied, revealing the importance of the cis- and trans-configurations in their biological activity .

Chemical Reactions Analysis

The reactivity of hexahydroazepino[4,5-b]indoles has been investigated in several studies. For example, the trans-reduction of 5-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has been examined, leading to the determination of the stereochemistries of the isomeric products . Additionally, the interaction of hexahydroazepino[4,3-b]indoles with activated alkynes has been explored to develop a method for synthesizing isomeric hexahydroazonino[5,6-b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydroazepino[4,5-b]indole derivatives are closely related to their molecular structure and stereochemistry. The crystallographic study of the trans-reduction product of hexahydroazepino[4,5-b]indole revealed the presence of intermolecular N–H ⋯ phenyl hydrogen bonds, which could influence the compound's solubility and stability . The interaction profiles of hexahydroazepino[4,3-b]indoles with therapeutic targets suggest that these compounds exhibit affinity predominantly toward histamine H1 and serotonin 5-HT2C receptors, indicating their potential as drug candidates .

Scientific Research Applications

Indole Synthesis

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole is part of the broader indole chemical family. Indole compounds, including hexahydroazepino[4,5-b]indole, have spurred considerable interest in organic synthesis. One review classifies indole syntheses into nine types based on the last bond formed in the five-membered indole ring. These methods are pivotal for constructing the indole nucleus, central to many biologically active compounds. The review highlights name reactions associated with indole synthesis, such as the Bartoli, Bischler, and Fischer indole syntheses (Taber & Tirunahari, 2011).

Biological Applications and Pharmacological Potential

Indole and its derivatives, including hexahydroazepino[4,5-b]indole, exhibit a wide range of biological activities. They have been utilized in the development of various drugs due to their antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties. These compounds also show promise in treating diabetes, tuberculosis, and other conditions (Ali et al., 2013). The diverse pharmacological activities of indole derivatives have drawn significant attention, leading to the synthesis of various indole-based compounds for therapeutic applications (Kumar et al., 2020).

Indole in Combinatorial Chemistry

The Pictet-Spengler reaction is utilized to synthesize tetrahydro-β-carboline scaffolds, which are common in indole-based alkaloids and marketed drugs. Indole-based alkaloids, like hexahydroazepino[4,5-b]indole, feature prominently in combinatorial chemistry, leading to significant developments in drug discovery. The stereoselective Pictet-Spengler reaction is a notable synthetic technique for creating these scaffolds, with various strategies employed in both solid and solution phases over the last two decades (Rao et al., 2017).

Future Directions

Given the interest in this compound and its derivatives for their potential neuroleptic activity , future research could focus on further elucidating the compound’s mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUNYFTXLWTSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274826
Record name 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole

CAS RN

7546-78-3
Record name 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
M Decker, J Lehmann - Archiv der Pharmazie: An International …, 2003 - Wiley Online Library
A number of 5‐phenyl‐1, 2, 3, 4, 5, 6‐hexahydro‐azepino‐[4, 5‐b]indoles 3 were synthesized with different substituents at the azepine‐N position (methyl‐, allyl‐, 2‐phenyl‐ethyl‐, …
Number of citations: 28 onlinelibrary.wiley.com
HS Tae, MO Ortells, BJ Tekarli, D Manetti… - ACS Chemical …, 2023 - ACS Publications
The main objective of this study was to determine the pharmacological activity and molecular mechanism of action of DM506 (3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole …
Number of citations: 1 pubs.acs.org
SMN Efange, DC Mash, AB Khare… - Journal of medicinal …, 1998 - ACS Publications
Five phenyl-substituted derivatives and analogues of 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole, 5, a major fragment of ibogaine (1), were synthesized and tested for binding to …
Number of citations: 48 pubs.acs.org
J Dunlop, AL Sabb, H Mazandarani, J Zhang… - … of Pharmacology and …, 2005 - ASPET
The pharmacological profile of WAY-163909 [(7bR, 10aR)-1,2,3,4,8,9,10,10a-octahydro-7bH-cyclopenta-[b][1,4]diazepino[6,7,1hi]indole], a novel 5-hydroxytryptamine (HT) 2C (…
Number of citations: 133 jpet.aspetjournals.org
NM Sharkova, NF Kucherova, SL Portnova… - Chemistry of …, 1970 - Springer
By expanding the ring of 1-methyl-4-piperidone with diazomethane we have obtained 1-methyl-1-azacyclopentan-4-one. The Fischer cyclization of arylhydrazones of 1-methyl-1-…
Number of citations: 0 link.springer.com
AJ Elliott, H Guzik, MS Puar, AT McPhail - Journal of the Chemical …, 1983 - pubs.rsc.org
The stereochemistries of the two isomeric products (5) and (6) obtained in equal amounts from trans-reduction of 3-benzyl-5-phenyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole (3) have …
Number of citations: 3 pubs.rsc.org
N Brindani, A Gianotti, S Giovani… - Journal of Medicinal …, 2020 - ACS Publications
Cystic fibrosis (CF) is a life-threatening autosomal recessive disease, caused by mutations in the CF transmembrane conductance regulator (CFTR) chloride channel. CFTR modulators …
Number of citations: 12 pubs.acs.org
SG Stewart, CH Heath, EL Ghisalberti - 2009 - Wiley Online Library
A series of methods for palladium‐mediated single‐step and domino Tsuji–Trost/Heck reactions are described. These methods are applied to the synthesis of both 3‐benzazepines and …
N Huang, T Jiang, T Wang, M Soukri, R Ganorkar… - Tetrahedron, 2008 - Elsevier
Condensation of methyl 3-benzyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate (3) with methyl Z-4-formylhex-3-enoate (6) gave cis-fused dimethyl 5-benzyl-4-ethyl-2,4a,5,6,…
Number of citations: 7 www.sciencedirect.com
NM Sharkova, NF Kucherova… - Chemistry of Heterocyclic …, 1969 - Springer
The Clemmensen reduction of 10-methylchromeno[4,3-b]indole (I) and of 3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has given 10-methyl-6b,11b-dihydrochromano[4,3-b]…
Number of citations: 3 link.springer.com

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